Cas no 438218-13-4 (Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate)

Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate is a fluorinated pyrazolopyrimidine derivative with potential applications in pharmaceutical and agrochemical research. The difluoromethyl group enhances metabolic stability and bioavailability, while the 4-methylphenyl substituent contributes to lipophilicity, influencing binding affinity. The ethyl carboxylate moiety offers versatility for further functionalization. This compound is of interest due to its structural features, which may impart selective biological activity, particularly in kinase inhibition or antimicrobial applications. Its well-defined synthesis route allows for scalable production, ensuring consistent purity and performance in research settings. The compound's stability under standard storage conditions makes it suitable for long-term experimental use.
Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate structure
438218-13-4 structure
Product Name:Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate
CAS No:438218-13-4
MF:C17H15F2N3O2
MW:331.316710710526
MDL:MFCD03074470
CID:1518033
PubChem ID:1258937
Update Time:2025-06-15

Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • SBB020310
    • 7-Difluoromethyl-5-p-tolyl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid ethyl ester
    • AC1LO7XE
    • CTK6F7295
    • MolPort-000-162-181
    • HMS1618J16
    • ALBB-009952
    • STK348993
    • Ethyl 7-(difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • SB85807
    • C17H15F2N3O2
    • Ethyl7-(difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate
    • SR-01000301008-1
    • BBL039612
    • 438218-13-4
    • ETHYL 7-(DIFLUOROMETHYL)-5-(P-TOLYL)PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXYLATE
    • pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 7-(difluoromethyl)-5-(4-methylphenyl)-, ethyl ester
    • AKOS000307892
    • LS-03357
    • DTXSID901132019
    • CS-0298894
    • EN300-228271
    • SR-01000301008
    • MFCD03074470
    • CCG-120738
    • Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate
    • MDL: MFCD03074470
    • Inchi: 1S/C17H15F2N3O2/c1-3-24-17(23)12-9-20-22-14(15(18)19)8-13(21-16(12)22)11-6-4-10(2)5-7-11/h4-9,15H,3H2,1-2H3
    • InChI Key: IIGATCWUWDOLLU-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(C2C=CC(C)=CC=2)=NC2=C(C(=O)OCC)C=NN21)F

Computed Properties

  • Exact Mass: 331.11323305g/mol
  • Monoisotopic Mass: 331.11323305g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 5
  • Complexity: 444
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 56.5Ų

Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate Pricemore >>

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Additional information on Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo1,5-apyrimidine-3-carboxylate

Comprehensive Overview of Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 438218-13-4)

Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate (CAS No. 438218-13-4) is a highly specialized heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This pyrazolo[1,5-a]pyrimidine derivative is characterized by its unique molecular structure, featuring a difluoromethyl group and a 4-methylphenyl substituent, which contribute to its potential bioactivity. Researchers are increasingly exploring its applications in drug discovery, particularly in targeting enzymes and receptors associated with inflammatory and metabolic disorders.

The compound's ethyl carboxylate moiety enhances its solubility and bioavailability, making it a promising candidate for preclinical studies. Recent trends in AI-driven drug design and computational chemistry have highlighted the importance of such scaffolds in virtual screening and lead optimization. Keywords like "pyrazolo[1,5-a]pyrimidine synthesis" and "difluoromethylated compounds in medicine" are frequently searched, reflecting the growing interest in this niche. Its CAS No. 438218-13-4 is often referenced in patent filings and academic journals, underscoring its commercial and scientific relevance.

From a synthetic perspective, Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate is typically prepared via multi-step reactions involving condensation and cyclization strategies. The incorporation of fluorine atoms is a hot topic in modern medicinal chemistry, as evidenced by searches for "fluorine in drug design" and "fluorinated heterocycles." These modifications often improve metabolic stability and binding affinity, aligning with the industry's focus on targeted therapies and personalized medicine.

Environmental and regulatory considerations also play a role in the compound's applications. With rising demand for sustainable chemistry, researchers are investigating greener synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives. Questions like "How to optimize yields in heterocycle synthesis?" or "What are the alternatives to toxic reagents in fluorination?" dominate forums and search engines, indicating a shift toward eco-friendly practices. The compound's CAS No. 438218-13-4 serves as a critical identifier in safety databases, ensuring compliance with global standards.

In conclusion, Ethyl 7-(Difluoromethyl)-5-(4-methylphenyl)-pyrazolo[1,5-a]pyrimidine-3-carboxylate represents a versatile building block in organic and medicinal chemistry. Its structural features align with current trends in fluorine chemistry, fragment-based drug discovery, and green synthesis. As the scientific community continues to explore its potential, this compound is poised to remain a focal point in innovative research and development.

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